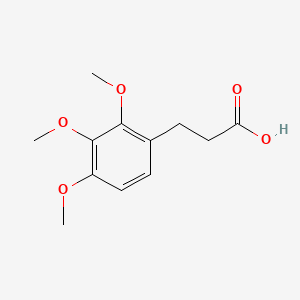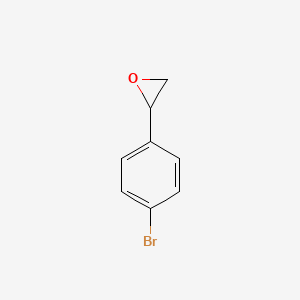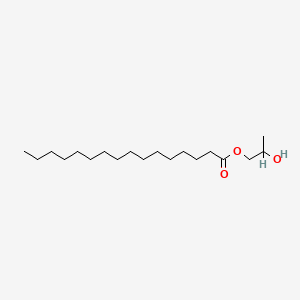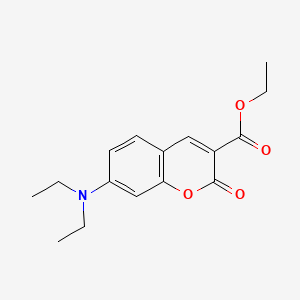
4-(3,4-Dimethylphenyl)butanoic acid
Overview
Description
The compound 4-(3,4-Dimethylphenyl)butanoic acid, while not directly studied in the provided papers, is structurally related to several compounds that have been synthesized and analyzed. These related compounds include derivatives of butanoic acid with various substitutions on the phenyl ring and the butanoic acid chain itself. For instance, the use of 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid in the synthesis of new heterocyclic compounds with potential biological activity has been explored . Similarly, the molecular structure and various spectral analyses of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, providing insights into the electronic and structural characteristics of such compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with a butanoic acid derivative and introducing various functional groups. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of a corresponding butanoic acid derivative, which was further reacted with hydrazines to yield pyridazinone derivatives . These synthetic pathways highlight the reactivity of the butanoic acid core and its potential for generating a diverse array of compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3,4-Dimethylphenyl)butanoic acid has been confirmed using techniques such as IR, NMR, and single crystal X-ray diffraction . These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecules. For instance, the crystal structure of allyl 2-acetyl-3-(phenylamino)butanoate was determined, revealing the spatial arrangement of the atoms and the presence of hydrogen bonding in the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of butanoic acid derivatives has been explored through various reactions. The formation of heterocyclic compounds, as well as the unexpected formation of a chloropyridazine derivative from a reaction with POCl3, demonstrates the complex chemistry that these molecules can undergo . Additionally, the reactivity towards hydrazine hydrate, sodium azide, and anthranilic acid has been studied, further expanding the understanding of the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(3,4-Dimethylphenyl)butanoic acid have been characterized using spectroscopic and computational methods. The FT-IR and NMR spectra provide information on the functional groups present and their interactions . Computational methods such as DFT have been used to predict vibrational wavenumbers, molecular electrostatic potential, and HOMO-LUMO analysis, which are crucial for understanding the electronic properties and reactivity of the molecules . The first hyperpolarizability and related properties have also been calculated, indicating the potential nonlinear optical properties of these compounds .
Scientific Research Applications
Synthesis of New Heterocyclic Compounds
The reaction of related compounds with antipyrin leads to new heterocyclic compounds that exhibit antimicrobial and antifungal activities. This synthesis pathway underscores the potential of 4-(3,4-dimethylphenyl)butanoic acid derivatives in developing new biologically active substances (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Solid-Phase Synthesis Applications
Compounds derived from 4-formyl-3,5-dimethoxyphenol, an analog, are utilized in the synthesis of acid-labile linkers and resins for solid-phase synthesis, demonstrating the utility of these compounds in preparing peptides and non-peptides, which is critical for pharmaceutical research and development (Jin, Graybill, Wang, Davis, & Moore, 2001).
Development of Fluorescence Sensors
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, incorporating a derivative of 4-(3,4-dimethylphenyl)butanoic acid, have been shown to be effective in luminescence sensing of benzaldehyde derivatives, highlighting their potential in chemical sensing technologies (Shi, Zhong, Guo, & Li, 2015).
Molecular Docking and Biological Studies
Molecular docking studies reveal that butanoic acid derivatives, such as 4-(3,4-dimethylphenyl)butanoic acid, may inhibit growth factors or enzymes, indicating their importance in designing molecules with potential therapeutic applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Photolabile Protecting Groups
The utility of photolabile protecting groups derived from 2,5-dimethylphenacyl esters, related to 4-(3,4-dimethylphenyl)butanoic acid, in organic synthesis and biochemistry demonstrates their significance in creating "caged compounds" that can be activated by light, offering controlled release in drug delivery systems and biochemical research (Zabadal, Pelliccioli, Klán, & Wirz, 2001).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(3,4-dimethylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-7-11(8-10(9)2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVUAWFTZKZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282964 | |
| Record name | 4-(3,4-dimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)butanoic acid | |
CAS RN |
5465-18-9 | |
| Record name | NSC28992 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-dimethylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-DIMETHYLPHENYL)BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)









